molecular formula C7H14 B165381 2-Methyl-2-hexene CAS No. 2738-19-4

2-Methyl-2-hexene

Cat. No. B165381
CAS RN: 2738-19-4
M. Wt: 98.19 g/mol
InChI Key: BWEKDYGHDCHWEN-UHFFFAOYSA-N
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Description

2-Methyl-2-hexene is a chemical compound with the molecular formula C7H14 . It has an average mass of 98.186 Da and a monoisotopic mass of 98.109550 Da . It is also known by other names such as 2-Hexene, 2-methyl-, 2-Methylhex-2-ene, and 2-Methyl-2-hexylene .


Molecular Structure Analysis

The molecular structure of this compound consists of 7 carbon atoms and 14 hydrogen atoms . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 98.1861 . Unfortunately, the search results do not provide more specific physical and chemical properties of this compound.

Scientific Research Applications

Renewable Fuel Synthesis

2-Methyl-2-hexene has potential applications in the synthesis of renewable jet and diesel fuels. A method for the dimerization of renewable feedstocks like 2-ethyl-1-hexene, which is closely related to this compound, has been developed. This process involves the use of acidic heterogeneous catalysts and results in hydrocarbons that could blend with conventional jet fuels, impacting fuel density and low temperature viscosity (Harvey & Quintana, 2010).

Polymerization Studies

This compound is relevant in the study of polymerization processes. The structure of poly(hexene-1), a polymer closely related to this compound, has been investigated using high-resolution NMR spectroscopy. This research contributes to understanding the branching and methylene units in polymer backbones (Subramanyam, Rajamohanan, & Sivaram, 2004).

Catalysis and Chemical Reactions

Studies on cationic complexes and their role in polymerization reactions of 1-hexene, a molecule similar to this compound, provide insights into CH bond activation and polymerization processes. This research aids in developing catalysts for living polymerization (Schrock, Bonitatebus, & Schrodi, 2001).

Oxidation Processes

The oxidation of 1-hexene, a related compound, has been studied in various solvents. These studies are crucial for understanding the selectivity of oxidation processes and their implications in industrial chemistry (Hou et al., 2002).

Solvent Polarity Effects

Investigations into solvent polarity effects on propylene/1-hexene copolymers help understand how solvent structure and polarity influence yield, composition, and microstructure of copolymers. This research is significant for polymer science and material engineering (Forlini et al., 2000).

Safety and Hazards

2-Methyl-2-hexene is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways, and it may cause drowsiness or dizziness . It’s advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

2-Methyl-2-hexene is a type of alkene, a class of hydrocarbons that contain a carbon-carbon double bond. The primary targets of alkenes like this compound are the π electrons in the carbon-carbon double bond. These electrons are relatively loosely held and can be targeted by various reagents in chemical reactions .

Mode of Action

The mode of action of this compound involves electrophilic addition, a common reaction for alkenes . In this process, an electrophile (a molecule that can accept an electron pair) reacts with the π electrons of the carbon-carbon double bond. This causes the double bond to break and form new bonds with the electrophile .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of the electrophile involved in the reaction. For instance, if the electrophile is a halogen, halogenation occurs, leading to the formation of a haloalkane . If the electrophile is a hydrogen molecule in the presence of a metal catalyst, hydrogenation occurs, resulting in an alkane .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, temperature and pressure can affect the rate and direction of chemical reactions involving this compound . Additionally, the presence of other substances, such as catalysts or inhibitors, can also influence its reactivity.

properties

IUPAC Name

2-methylhex-2-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14/c1-4-5-6-7(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEKDYGHDCHWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181810
Record name 2-Hexene, 2-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2738-19-4
Record name 2-Hexene, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002738194
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYL-2-HEXENE
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Record name 2-Hexene, 2-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-2-hexene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can you explain the significance of 2-methyl-2-hexene formation in the context of molybdenum-catalyzed allylic amination?

A: While this compound itself is not directly involved in molybdenum-catalyzed allylic amination, it plays a crucial role in understanding the underlying reaction mechanism []. Researchers used this compound as a trapping agent to study the mechanism of molybdenum-mediated allylic amination by phenylhydroxylamine []. The study revealed that the reaction rate is independent of the concentration of both this compound and HMPA, but it exhibits a first-order dependence on the concentration of the molybdenum complex (dipic)(HMPA)Mo(η2-PhNO). This observation, along with the ability of this compound to trap the dissociated nitrosobenzene, provides evidence for a mechanism involving the dissociation of nitrosobenzene from the molybdenum complex as a key step [].

Q2: What insights can be gained from analyzing the presence of this compound in the catalytic cracking of p-cymene?

A: The identification of this compound, alongside other compounds like 4-methyl-propylbenzene and 3-methyl-2-pentene, within the product mixture of p-cymene catalytic cracking provides valuable insights into the reaction pathways and cracking mechanisms []. The presence of these specific compounds suggests a complex interplay of various reactions, including dealkylation, isomerization, and cracking, occur during the process []. Analyzing the relative concentrations of these products can offer clues about the dominant reaction pathways and the influence of process parameters on product selectivity.

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